3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
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Overview
Description
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a 4-chlorophenyl group linked to two 4-hydroxyquinolin-2(1H)-one moieties. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3,3’-[(4-chlorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of quinoline.
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Another chromenone derivative with similar properties.
Uniqueness
3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is unique due to its specific quinoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H17ClN2O4 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17ClN2O4/c26-14-11-9-13(10-12-14)19(20-22(29)15-5-1-3-7-17(15)27-24(20)31)21-23(30)16-6-2-4-8-18(16)28-25(21)32/h1-12,19H,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
FAIYIIQEOYDBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)O)O |
Origin of Product |
United States |
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